molecular formula C15H15NO3 B8154174 Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate

Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate

Cat. No.: B8154174
M. Wt: 257.28 g/mol
InChI Key: VSERPRGFPVTQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate is an organic compound with the molecular formula C14H15NO3 It is a derivative of picolinic acid, featuring a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethyl ester of picolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate typically involves the esterification of picolinic acid derivatives. One common method includes the reaction of 6-(3-(hydroxymethyl)phenyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 6-(3-(Carboxyphenyl)picolinic acid.

    Reduction: 6-(3-(Hydroxymethyl)phenyl)picolinic alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-(hydroxymethyl)phenyl)picolinate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl and picolinate moieties provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(hydroxymethyl)picolinate: Lacks the phenyl group, resulting in different chemical properties.

    Methyl 6-(3-(hydroxymethyl)phenyl)picolinate: Similar structure but with a methyl ester instead of an ethyl ester.

    6-(3-(hydroxymethyl)phenyl)picolinic acid: The free acid form, which has different solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-19-15(18)14-8-4-7-13(16-14)12-6-3-5-11(9-12)10-17/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERPRGFPVTQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.